Isopomiferin

Description

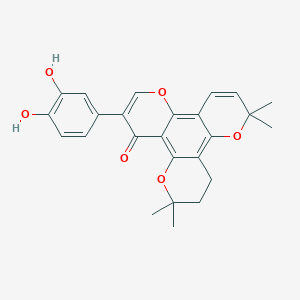

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24O6 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

5-(3,4-dihydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one |

InChI |

InChI=1S/C25H24O6/c1-24(2)9-7-14-21(30-24)15-8-10-25(3,4)31-23(15)19-20(28)16(12-29-22(14)19)13-5-6-17(26)18(27)11-13/h5-7,9,11-12,26-27H,8,10H2,1-4H3 |

InChI Key |

FYVQSXRFGAIFQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC(=C(C=C5)O)O)C=CC(O3)(C)C)C |

Synonyms |

isopomiferin |

Origin of Product |

United States |

Foundational & Exploratory

Isopomiferin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Abstract

Isopomiferin is a prenylated isoflavonoid of significant interest to the scientific community, particularly for its potential applications in oncology. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of this compound, with a focus on its role as a potent inhibitor of Casein Kinase 2 (CK2) and its subsequent effects on the MYCN signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Sources

While the precise first isolation and characterization of this compound are not prominently documented in readily available scientific literature, it is recognized as a naturally occurring prenylated isoflavonoid. It is a structural analog of the more extensively studied pomiferin.

This compound is primarily found in the fruit of the Osage orange tree, Maclura pomifera (Raf.) Schneid., a member of the Moraceae family.[1] This tree is native to North America and is known for producing large, inedible fruits that are a rich source of various bioactive compounds, including a variety of prenylated isoflavones. This compound co-exists with other major isoflavones such as osajin and pomiferin within the fruit.[1][2] The concentration of these major isoflavones in the fruit can be significant, with reports of their combined weight accounting for a substantial portion of the dried fruit mass.[3]

Table 1: Quantitative Analysis of Major Isoflavones in Maclura pomifera Fruit

| Compound | Concentration in Ethyl Acetate Extract | Concentration in Fresh Fruit |

| Osajin | 25.7% | 9.5 g/kg (for osajin and pomiferin combined) |

| Pomiferin | 36.2% | 9.5 g/kg (for osajin and pomiferin combined) |

| This compound | Data not available in searched literature | Data not available in searched literature |

Data for Osajin and Pomiferin are from Tsao et al. (2003).[3]

Experimental Protocols

Extraction and Isolation

-

Sample Preparation: Fresh, mature fruits of Maclura pomifera are collected, washed, and cut into small pieces. The juice can be expressed and collected, as it contains a high concentration of isoflavones.[4]

-

Extraction: The fruit pieces or juice are subjected to solvent extraction. A common method involves the use of a Soxhlet extractor with a solvent such as diethyl ether or ethyl acetate.[3]

-

Fractionation: The crude extract is then concentrated under reduced pressure. The resulting residue can be subjected to further fractionation using liquid-liquid partitioning.

-

Chromatographic Purification: The isoflavone-rich fraction is purified using column chromatography.

-

Stationary Phase: Silica gel is a commonly used adsorbent.

-

Mobile Phase: A step-gradient elution with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is effective for separating the isoflavones.[2]

-

The fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known standards of prenylated isoflavones are pooled.

-

-

Further Purification: For higher purity, a secondary chromatographic step, such as preparative high-performance liquid chromatography (HPLC), may be employed.

Structural Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals.[2][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.[6][7][8]

Table 2: Representative Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shift data for this compound is not readily available in the searched literature. |

| ¹³C NMR | Specific chemical shift data for this compound is not readily available in the searched literature. |

| Mass Spec. | Specific fragmentation data for this compound is not readily available in the searched literature. |

While many studies confirm the structure of this compound using these methods, the detailed spectral data is not consistently published.

Biological Activity and Signaling Pathways

This compound has been identified as a potent bioactive molecule with significant potential in cancer therapy, particularly for MYCN-amplified neuroblastoma.[9]

Inhibition of Casein Kinase 2 (CK2)

The primary mechanism of action for this compound's anti-cancer effects is its inhibition of Casein Kinase 2 (CK2).[9] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in promoting cell growth, proliferation, and survival.[10] While the precise IC50 value for this compound against CK2 is not consistently reported in the reviewed literature, it has been identified as a top hit in screenings for compounds that disrupt regulatory drivers of MYCN-amplified cancers.[9]

The CK2/MYCN Signaling Pathway

The MYCN oncoprotein is a key driver of several aggressive cancers, including neuroblastoma. Its stability is regulated by phosphorylation. CK2 is one of the kinases responsible for phosphorylating MYCN, which protects it from degradation by the proteasome.

By inhibiting CK2, this compound prevents the phosphorylation of MYCN. This leaves MYCN susceptible to ubiquitination by E3 ubiquitin ligases, such as SKP2, which targets it for degradation by the 26S proteasome.[11][12] The reduction in MYCN levels leads to the suppression of its transcriptional activity, ultimately inhibiting cancer cell proliferation and survival.

Caption: this compound inhibits CK2, leading to MYCN degradation.

Biosynthesis of this compound

This compound, as a prenylated isoflavonoid, is synthesized in Maclura pomifera through the general phenylpropanoid and isoflavonoid biosynthetic pathways, followed by a prenylation step.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin.

A key step in isoflavonoid biosynthesis is the 2,3-aryl migration reaction catalyzed by isoflavone synthase (IFS), which converts the flavanone into a 2-hydroxyisoflavanone intermediate. This is then dehydrated by a 2-hydroxyisoflavanone dehydratase (HID) to form the isoflavone core structure.

The final step in the biosynthesis of this compound is the attachment of a prenyl group to the isoflavone backbone. This reaction is catalyzed by a specific prenyltransferase enzyme, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The specific prenyltransferase responsible for the biosynthesis of this compound in Maclura pomifera has not yet been fully characterized.

Caption: Biosynthesis pathway of this compound.

Conclusion

This compound is a promising natural product with well-defined biological activity as a CK2 inhibitor, leading to the degradation of the MYCN oncoprotein. Its natural abundance in the fruit of Maclura pomifera makes it an accessible compound for further research and development. While more detailed studies are needed to fully elucidate its quantitative presence, specific isolation protocols, and the complete enzymatic machinery of its biosynthesis, the current body of knowledge provides a strong foundation for its exploration as a potential therapeutic agent in oncology. This technical guide serves as a resource for researchers to build upon in their efforts to harness the therapeutic potential of this compound.

References

- 1. Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pomiferin, histone deacetylase inhibitor isolated from the fruits of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [dr.lib.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subtype-selective prenylated isoflavonoids disrupt regulatory drivers of MYCN-amplified cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic targeting of the E3 ubiquitin ligase SKP2 in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Extraction of Isoflavonoids from Maclura pomifera

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the extraction of pharmacologically significant isoflavonoids, primarily osajin and pomiferin, from the fruit of Maclura pomifera (Osage orange). This document details various extraction methodologies, presents quantitative yield data, and elucidates the molecular pathways influenced by these potent bioactive compounds.

Introduction to Maclura pomifera Isoflavonoids

Maclura pomifera, a member of the Moraceae family, is a rich source of prenylated isoflavonoids, with osajin and pomiferin being the most abundant. These compounds have garnered significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, cytotoxic, and anti-cancer properties. Their unique chemical structures contribute to their therapeutic potential, making the efficient extraction and characterization of these molecules a critical area of research for drug discovery and development.

Quantitative Analysis of Isoflavonoid Content

The concentration of osajin and pomiferin in Maclura pomifera extracts varies considerably depending on the extraction method and solvent system employed. The following table summarizes quantitative data from various studies to facilitate comparison.

| Extraction Method | Part of Fruit | Solvent | Osajin Content (% of extract) | Pomiferin Content (% of extract) | Total Isoflavones (g/kg of fresh fruit) |

| Solvent Extraction | Not Specified | Ethyl Acetate | 25.7%[1] | 36.2%[1] | 9.5[1] |

| Soxhlet Extraction | Core | Dichloromethane | - | - | - |

| Soxhlet Extraction | Rind | Dichloromethane | - | - | - |

| Soxhlet Extraction | Rind | Methanol | - | - | - |

| Soaking Extraction | Core | Hexane | - | - | - |

| Soaking Extraction | Rind | Hexane | - | - | - |

Note: Some fields are marked with "-" as the specific quantitative data for osajin and pomiferin percentages were not available in the cited literature for those particular extraction methods.

Experimental Protocols for Isoflavonoid Extraction

This section provides detailed methodologies for the extraction of isoflavonoids from Maclura pomifera fruit.

Maceration

Maceration is a simple and widely used method for the extraction of plant constituents.

Protocol:

-

Sample Preparation: Fresh, mature Maclura pomifera fruits are washed, cut into small pieces, and homogenized in a blender.

-

Solvent Addition: The homogenized fruit pulp is submerged in 80% methanol in a sealed container. A typical solid-to-solvent ratio is approximately 1:5 (w/v).

-

Extraction: The mixture is agitated on a shaker at room temperature for a period of 72 hours in a dark environment to prevent photodegradation of the isoflavonoids.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting compounds from solid materials.

Protocol:

-

Sample Preparation: Air-dried Maclura pomifera fruit is ground into a fine powder.

-

Apparatus Setup: A known quantity of the powdered fruit is placed in a thimble, which is then inserted into the main chamber of the Soxhlet extractor.

-

Solvent Addition: The extraction solvent (e.g., dichloromethane or methanol) is added to the reboiler flask.

-

Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up a distillation arm and condenses in the condenser. The condensate drips into the thimble containing the plant material. Once the solvent level in the thimble reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the reboiler flask. This cycle is allowed to repeat for several hours to ensure complete extraction.

-

Concentration: After extraction, the solvent is evaporated from the reboiler flask to yield the crude isoflavonoid extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to increased extraction efficiency and reduced extraction times.

Protocol:

-

Sample Preparation: Finely ground, freeze-dried Maclura pomifera fruit powder is used.

-

Solvent Mixture: A 50% ethanol-water solution is prepared as the extraction solvent.

-

Extraction: A precise amount of the powdered sample is suspended in the solvent in a flask. The flask is then placed in an ultrasonic bath.

-

Sonication Parameters: The extraction is typically carried out at a controlled temperature, for instance, 60°C, for a duration of 20 minutes.[2]

-

Post-Extraction: The extract is filtered and concentrated in the same manner as described for maceration.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction. While a specific protocol for Maclura pomifera is not detailed in the provided search results, a general protocol for isoflavonoid extraction from plant material can be adapted.

Adapted Protocol:

-

Sample Preparation: Dried and powdered Maclura pomifera fruit is used.

-

Solvent and Sample: A specific amount of the sample is mixed with an appropriate solvent (e.g., 50% ethanol) in a microwave-transparent vessel.

-

Microwave Parameters: The extraction is performed in a microwave extractor at a set temperature (e.g., 50°C) and for a specific duration (e.g., 20 minutes), with a defined microwave power.

-

Cooling and Filtration: After extraction, the vessel is allowed to cool, and the extract is then filtered and concentrated.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for Isoflavonoid Extraction

The following diagram illustrates a generalized workflow for the extraction and isolation of isoflavonoids from Maclura pomifera.

Caption: Generalized workflow for the extraction of isoflavonoids.

Signaling Pathways Modulated by Maclura pomifera Isoflavonoids

Maclura pomifera extracts and their purified isoflavonoids have been shown to induce apoptosis in cancer cells through multiple signaling pathways.

The isoflavonoids from Maclura pomifera can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways.

Caption: Apoptosis induction by M. pomifera isoflavonoids.

Maclura pomifera extracts have been observed to inhibit the PI3K/Akt survival pathway and modulate the ERK signaling pathway, contributing to their anti-cancer effects.

Caption: Modulation of PI3K/Akt and ERK pathways.

Conclusion

The isoflavonoids from Maclura pomifera represent a promising class of natural products for therapeutic development. This guide provides a foundational understanding of the key extraction techniques and the underlying mechanisms of action of these compounds. The choice of extraction method should be guided by the desired purity, yield, and the scale of the operation. Further research into optimizing these extraction protocols and a deeper investigation into the complex signaling pathways modulated by osajin and pomiferin will be crucial for translating their therapeutic potential into clinical applications.

References

An In-depth Technical Guide to the Physicochemical Characterization of Isopomiferin

Executive Summary

Isopomiferin is a prenylated isoflavonoid of significant interest due to its demonstrated biological activities, including the ability to suppress key oncogenic drivers in certain cancers.[1] As a potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for advancing research and development efforts, including formulation, pharmacology, and toxicology studies. This technical guide provides a consolidated overview of the known characteristics of this compound, detailed experimental protocols for its empirical characterization, and visual workflows to guide laboratory investigation.

While this compound has been identified as a bioactive molecule, comprehensive experimental data on its specific physicochemical properties are not widely available in the public domain.[1] Therefore, this guide also includes data from its well-characterized structural isomer, Pomiferin , to provide a comparative reference and an indication of expected properties for this class of compounds.

Physicochemical Data

The fundamental identifiers for this compound have been established.[1] However, for properties such as melting point, solubility, and detailed spectral characteristics, data for its isomer Pomiferin are presented as a proxy.

This compound Identification

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₆ | [1] |

| Molecular Weight | 420.46 g/mol | |

| IUPAC Name | 5-(3,4-dihydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1,4,7,13,17-pentaen-6-one | [1] |

| Synonyms | Prenylated isoflavonoid | [1] |

Physicochemical Properties of Pomiferin (Structural Isomer)

Disclaimer: The following data pertains to Pomiferin, a structural isomer of this compound. These values should be used as a reference for expected, but not identical, properties of this compound.

Table 2.2.1: Physical Properties of Pomiferin

| Property | Value | Source |

| Melting Point | 200.5 °C | [2] |

| Note: A complex melting behavior has been reported: melts at 172-176°C, resolidifies, and melts again at 204-209°C. | [3] |

Table 2.2.2: Solubility of Pomiferin

| Solvent | Solubility | Source |

| Dimethyl sulfoxide (DMSO) | Soluble | [2][4][5] |

| Acetone | Soluble | [2][4][6] |

| Chloroform | Soluble | [6] |

| Dichloromethane | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

Table 2.2.3: Spectroscopic Data of Pomiferin

| Technique | Data Point | Value | Source |

| UV-Vis Spectroscopy | λmax | 280 nm | [2] |

| ¹³C NMR Spectroscopy | Solvent | Acetone-d₆ | [7] |

| Mass Spectrometry | Availability | Data available from supplier with purchase. | [6] |

Experimental Protocols

The following sections detail generalized, yet comprehensive, protocols for determining the key physicochemical properties of a flavonoid compound like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of a substance's melting point range using a standard melting point apparatus. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Press the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm high) is packed into the closed end.

-

Tap the tube gently on a hard surface to compact the sample at the bottom.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned.

-

-

Measurement:

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

-

The two recorded temperatures constitute the melting point range.

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, a critical parameter for drug formulation and delivery.

-

Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone).

-

The presence of undissolved solid material is necessary to ensure saturation is reached.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand until the excess solid settles.

-

Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a syringe filter (e.g., 0.22 µm).

-

Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

-

Express solubility in units such as mg/mL or µg/mL.

-

UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining the ultraviolet-visible absorption spectrum of this compound to determine its wavelength(s) of maximum absorbance (λmax).

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.

-

Rinse the sample cuvette with the this compound solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-500 nm for flavonoids) to generate the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) at which maximum absorbance occurs (λmax). Flavonoids typically exhibit two major absorption bands.

-

The absorbance at λmax can be used for quantitative analysis via the Beer-Lambert law.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters to set include the number of scans, spectral width, and relaxation delay.

-

Acquire a 1D ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

To aid in structural elucidation, perform two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and signal multiplicities to assign specific protons and carbons to the molecular structure.

-

Use the 2D NMR data to confirm connectivity between atoms.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography (LC) system for separation (LC-MS).

-

Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry (e.g., TOF or Orbitrap) can provide an accurate mass measurement to confirm the elemental formula.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

-

Data Analysis:

-

Confirm the molecular weight from the m/z of the parent ion in the full scan spectrum.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses (e.g., loss of H₂O, CO).[8]

-

Propose fragmentation pathways to gain insight into the compound's structure, which is particularly useful for distinguishing between isomers.[8][9]

-

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Proposed Signaling Pathway

Recent studies indicate that this compound exerts its anticancer effects in MYCN-amplified neuroblastoma by inhibiting Casein Kinase 2 (CK2), which in turn leads to the suppression of the oncogenic transcription factors MYCN and TEAD4.[1]

References

- 1. This compound | C25H24O6 | CID 20055152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pomiferin | 572-03-2 | Benchchem [benchchem.com]

- 3. DSpace [dr.lib.iastate.edu]

- 4. Pomiferin - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Pomiferin | CAS:572-03-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isopomiferin: A Promising Agent in Cancer Therapy

Introduction

Isopomiferin is a prenylated isoflavonoid, a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, mechanism of action, and its impact on critical signaling pathways, particularly in the context of cancer. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical characteristics is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5738-24-9 | [3] |

| Molecular Formula | C₂₅H₂₄O₆ | [3] |

| Molecular Weight | 420.46 g/mol | [3] |

| Synonyms | 3,4-Dihydro-11-(3,4-dihydroxyphenyl)-2,2,6,6-tetramethyl-2H,6H,12H-benzo[1,2-b:3,4-b':5,6-b'']tripyran-12-one | [4] |

Biological Activity and Mechanism of Action

This compound has emerged as a potent agent in oncology research, particularly for its activity against aggressive, MYCN-amplified neuroblastoma.[3][5][6] Its mechanism of action is multifaceted, primarily involving the disruption of key regulatory proteins and the induction of multiple cell death pathways.

Disruption of the MYCN Transcriptional Core Module

A primary mechanism of this compound is its ability to disrupt a sub-network of proteins that regulate the MYCN oncogene, a key driver in many high-risk cancers.[3] This leads to the degradation of the MYCN protein.[3][7] The compound has been identified as an inhibitor of several kinases that are crucial for maintaining MYCN stability, including:

-

Phosphoinositide 3-Kinase (PI3K)[7]

-

Checkpoint Kinase 1 (CHK1)[7]

-

Serine/Threonine Protein Kinase 38 (STK38) and 38-like (STK38L)[7]

By inhibiting these kinases, this compound interferes with the proteasome-mediated regulation of MYCN turnover, leading to its degradation.[7]

Furthermore, this compound's activity is linked to the disruption of a TEAD4↔MYCN positive-feedback loop, which is considered a core regulatory element in high-risk neuroblastoma.[8][9] TEAD4 positively regulates MYCN both at the transcriptional level and by preventing its degradation.[8][9]

Induction of Multiple Cell Death Pathways

Research on Pomiferin, a close structural analog of this compound, has revealed its capacity to induce various forms of programmed cell death in cancer cells.[5][6]

-

Apoptosis: Pomiferin treatment leads to a dose-dependent increase in apoptotic cells.[5][6] This is associated with the activation of caspase 3/7, increased expression of pro-apoptotic genes such as NOXA and PUMA, and the cleavage of PARP, a common marker of caspase-dependent apoptosis.[5]

-

Ferroptosis: This iron-dependent cell death pathway is also triggered by Pomiferin.[5][6] The compound increases lipid peroxidation and reduces the levels of GPX4, a key negative regulator of ferroptosis.[5][6]

-

Autophagy: Pomiferin treatment has been shown to increase levels of the autophagy markers LC3B-II and P62, suggesting an impairment in the autophagic process which may predispose cells to other forms of cell death.[5][6]

Key Signaling Pathways Modulated by this compound and its Analogs

This compound and Pomiferin exert their effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation.

MYCN Degradation Pathway

This compound's inhibition of multiple kinases converges to destabilize the MYCN protein, marking it for proteasomal degradation. This disrupts the oncogenic signaling driven by MYCN amplification.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtype-selective prenylated isoflavonoids disrupt regulatory drivers of MYCN-amplified cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 8. Cross-cohort analysis identifies a TEAD4 ↔ MYCN positive-feedback loop as the core regulatory element of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Potent Biology of Prenylated Isoflavonoids: A Technical Guide for Researchers

Abstract

Prenylated isoflavonoids, a unique class of plant secondary metabolites, have garnered significant attention in the scientific community for their enhanced biological activities compared to their non-prenylated counterparts. The addition of a lipophilic prenyl group to the isoflavonoid backbone significantly modifies their physicochemical properties, leading to increased affinity for biological membranes and improved interaction with molecular targets. This technical guide provides an in-depth overview of the diverse biological activities of prenylated isoflavonoids, including their anticancer, anti-inflammatory, antioxidant, antimicrobial, and estrogenic/anti-estrogenic effects. Detailed experimental protocols for key bioassays, quantitative data on their potency, and elucidation of the underlying signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Isoflavonoids are a subclass of flavonoids predominantly found in leguminous plants. Their structural similarity to estrogens allows them to exert a variety of biological effects. The process of prenylation, the enzymatic attachment of a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid precursor, dramatically enhances the therapeutic potential of these molecules.[1] This guide delves into the core biological activities of these modified isoflavonoids, providing both the quantitative data and the methodological detail required for advanced research and development.

Anticancer Activity

Prenylated isoflavonoids have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2]

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various prenylated isoflavonoids against different human cancer cell lines.

| Prenylated Isoflavonoid | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Mappianthone A | HL-60 (Leukemia) | MTT | 0.16 | [3] |

| Mappianthone A | SMMC-7721 (Hepatoma) | MTT | 1.85 | [3] |

| Mappianthone A | A-549 (Lung) | MTT | 2.54 | [3] |

| Mappianthone A | MCF-7 (Breast) | MTT | 3.21 | [3] |

| Mappianthone A | SW480 (Colon) | MTT | 4.68 | [3] |

| Formononetin Derivative 22 | MDA-MB-231 (Breast) | MTT | 5.44 | [4] |

| Formononetin Derivative 22 | H460 (Lung) | MTT | 6.36 | [4] |

| Formononetin Derivative 22 | H1650 (Lung) | MTT | 7.26 | [4] |

| Formononetin Derivative 22 | MCF-7 (Breast) | MTT | 11.5 | [4] |

| Genistein Derivative 6a | SW480 (Colon) | MTT | 62.73 | [4] |

| Genistein Derivative 6a | SW620 (Colon) | MTT | 50.58 | [4] |

| Daphnegiravone D | Hep3B (Hepatoma) | MTT | 0.5 - 2.0 | [1] |

| Daphnegiravone D | HepG2 (Hepatoma) | MTT | 2.5 - 10.0 | [1] |

Signaling Pathways in Cancer

Prenylated isoflavonoids exert their anticancer effects by modulating critical signaling pathways. For instance, some compounds induce G0/G1 cell cycle arrest by downregulating cyclin D1, cyclin E1, CDK2, and CDK4.[1] They can also trigger apoptosis through the activation of p38 and JNK/MAPK pathways.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[5][6][7]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of the prenylated isoflavonoid and incubate for 24-72 hours.[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity

Prenylated isoflavonoids exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and leukotrienes.[11]

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the anti-inflammatory activity of selected prenylated flavonoids.

| Prenylated Flavonoid | Assay | Cell Line/Enzyme | IC50 (µM) | Reference |

| Neougonin A | Nitric Oxide Inhibition | RAW264.7 | 3.32 | [11] |

| (E)-2-O-farnesyl chalcone | 5-Lipoxygenase (LOX) | Enzyme Assay | 5.7 | [12] |

| 3-O-geranyl chalcone | 5-Lipoxygenase (LOX) | Enzyme Assay | 11.8 | [12] |

| Demethyleneberberine | Cyclooxygenase-2 (COX-2) | Enzyme Assay | 13.46 | [13] |

| Demethyleneberberine | 5-Lipoxygenase (LOX) | Enzyme Assay | 2.93 | [13] |

| Diffusiflavone A-E, Diffusicarpan A-B | Nitric Oxide Inhibition | RAW 264.7 | 1.25 - 5 µg/mL | [14] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Experimental Protocol: Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the prenylated isoflavonoid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[15]

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity

The prenyl group can enhance the radical scavenging and metal-chelating properties of isoflavonoids, contributing to their potent antioxidant effects.[17]

Quantitative Antioxidant Data

The following table summarizes the antioxidant activity of various prenylated isoflavonoids using common in vitro assays.

| Prenylated Isoflavonoid | Assay | IC50/EC50 (µg/mL) | Reference |

| 4′,5,7-Trihydroxy-8-prenyl isoflavone | DPPH | 6.42 | [17] |

| Alpinum isoflavone | DPPH | 8.30 | [17] |

| 6,8-diprenyleriodictyol | DPPH | 32.12 | [18] |

| Dorsmanin F | DPPH | 53.89 | [18] |

| 6-prenylapigenin | DPPH | 86.43 | [18] |

| Genistein | DPPH | 1.89 mM | [18] |

| Daidzein | DPPH | 2.81 mM | [18] |

| Equol | DPPH | 1.36 mM | [18] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to scavenge this stable free radical.[19][20][21]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix 100 µL of the test compound (at various concentrations) with 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Antimicrobial Activity

The increased lipophilicity of prenylated isoflavonoids facilitates their interaction with microbial cell membranes, leading to enhanced antimicrobial activity against a broad spectrum of pathogens.[22]

Quantitative Antimicrobial Data

The following table shows the Minimum Inhibitory Concentration (MIC) values of prenylated isoflavonoids against various microorganisms.

| Prenylated Isoflavonoid | Microorganism | MIC (µg/mL) | Reference |

| Di-prenylated isoflavones | Streptococcus iniae | 1.95 - 15.63 | [23] |

| Mono-prenylated isoflavones | Streptococcus iniae | 7.81 - 62.5 | [23] |

| Kenusanone H | Staphylococcus aureus (MRSA) | 1.56 | [24] |

| Kenusanone H | Enterococcus faecalis | 1.56 | [24] |

| Kenusanone H | Mycobacterium vaccae | 0.78 | [24] |

| (3R)-tomentosanol B | Staphylococcus aureus (MRSA) | 3.12 | [24] |

| (3R)-tomentosanol B | Enterococcus faecalis | 6.25 | [24] |

| (3R)-tomentosanol B | Mycobacterium vaccae | 1.56 | [24] |

| Neobavaisoflavone | Staphylococcus aureus | 12.5 | [25] |

| Glabrene | Staphylococcus aureus | 12.5 - 25 | [25] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][26][27]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the prenylated isoflavonoid in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Estrogenic and Anti-estrogenic Activity

The structural similarity of isoflavonoids to 17β-estradiol allows them to bind to estrogen receptors (ERα and ERβ), leading to either estrogenic (agonistic) or anti-estrogenic (antagonistic) effects. Prenylation can significantly modulate these activities, with some prenylated isoflavonoids acting as selective estrogen receptor modulators (SERMs).[28][29][30]

Signaling Pathway of Estrogen Receptor Modulation

The interaction of prenylated isoflavonoids with estrogen receptors can trigger a cascade of events leading to the regulation of gene expression.

General Experimental Workflow

The discovery and characterization of bioactive prenylated isoflavonoids typically follow a systematic workflow.

Conclusion

Prenylated isoflavonoids represent a promising class of natural products with a wide array of biological activities relevant to human health. Their enhanced potency and diverse mechanisms of action make them attractive candidates for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to explore the full potential of these fascinating molecules, from initial bioactivity screening to detailed mechanistic studies. Further investigation into their in vivo efficacy, safety profiles, and structure-activity relationships is warranted to translate their promising in vitro activities into clinical applications.

References

- 1. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Effects of soy isoflavones on apoptosis induction and G2-M arrest in human hepatoma cells involvement of caspase-3 activation, Bcl-2 and Bcl-XL downregulation, and Cdc2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Immunotoxicity and Anti-Inflammatory Characterizations of Prenylated Flavonoids—The Lipophilic 7-O-Terpenylated Wogonin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 20. blogs.rsc.org [blogs.rsc.org]

- 21. worthe-it.co.za [worthe-it.co.za]

- 22. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. research.wur.nl [research.wur.nl]

- 27. sketchviz.com [sketchviz.com]

- 28. kamiyabiomedical.com [kamiyabiomedical.com]

- 29. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | MDPI [mdpi.com]

- 30. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopomiferin: A Technical Whitepaper on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopomiferin, a prenylated isoflavonoid found in the fruit of the Osage orange (Maclura pomifera), is a compound of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antioxidant and anti-inflammatory properties. While research specifically focused on this compound is still emerging, this paper synthesizes the available data, draws parallels from the closely related and more extensively studied compound, pomiferin, and provides detailed experimental protocols for the assays used to evaluate these biological activities. The primary mechanisms of action appear to involve direct free radical scavenging and the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Antioxidant Properties of this compound

The antioxidant capacity of isoflavonoids is a critical aspect of their protective effects against diseases associated with oxidative stress. This compound, as a member of this class, is presumed to possess significant antioxidant activity, primarily through its ability to scavenge free radicals.[1]

Quantitative Antioxidant Data

Quantitative data on the antioxidant activity of this compound is not extensively available in the current literature. However, studies on the parent compound, pomiferin, and other related isoflavonoids provide a basis for comparison and highlight the expected potency of this compound. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating greater activity.

| Assay | This compound | Pomiferin | Osajin | Reference Compound (e.g., Trolox) |

| DPPH Radical Scavenging | Data not available | Potent activity reported | Less effective than pomiferin[1] | Data varies by study |

| ABTS Radical Scavenging | Data not available | Potent activity reported | Data not available | Data varies by study |

Experimental Protocols for Antioxidant Assays

This assay is a common method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Detailed Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound dilution.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.

This assay is another widely used method for determining the antioxidant capacity of compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Detailed Methodology:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

Add a small volume of each this compound dilution to a test tube or microplate well.

-

Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

-

Include a positive control (e.g., Trolox) and a blank.

-

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.

Anti-inflammatory Properties of this compound

Chronic inflammation is a key contributor to a wide range of diseases. Isoflavonoids have demonstrated significant anti-inflammatory potential, and this compound is expected to share these properties. The primary mechanisms of anti-inflammatory action for related compounds involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

Specific quantitative data for the anti-inflammatory activity of this compound is limited. The data presented below for related compounds provides a context for its potential efficacy.

| Assay | This compound | Pomiferin | Reference Compound (e.g., Dexamethasone) |

| Nitric Oxide (NO) Production Inhibition (LPS-stimulated macrophages) | Data not available | Inhibits NO production[2] | Potent inhibitor |

| Cyclooxygenase-2 (COX-2) Inhibition | Data not available | Inhibits COX-2 expression[2] | Data varies by study |

| 5-Lipoxygenase (5-LOX) Inhibition | Potent inhibition suggested for isoflavans (Ki: 0.8-50 µM)[3] | Data not available | Data varies by study |

Mechanisms of Anti-inflammatory Action: Signaling Pathways

The anti-inflammatory effects of isoflavonoids are often mediated through their interaction with key cellular signaling pathways that regulate the expression of pro-inflammatory genes. Studies on pomiferin have shown that it can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] It is highly probable that this compound exerts its anti-inflammatory effects through similar mechanisms.

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

The MAPK pathway, including cascades like ERK, JNK, and p38, also plays a crucial role in the inflammatory response by regulating the expression of inflammatory mediators.

Caption: Proposed mechanism of MAPK pathway modulation by this compound.

Experimental Protocols for Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli and produces large amounts of NO. NO is rapidly oxidized to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which can be measured to quantify NO production.

Detailed Methodology:

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

-

Include a negative control (untreated cells), a positive control (LPS-stimulated cells), and a vehicle control.

-

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the amount of prostaglandin (e.g., PGE2) produced, which is indicative of COX activity. Inhibition is measured by the reduction in prostaglandin levels.

Detailed Methodology:

-

Enzyme and Substrate Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid.

-

Assay Procedure:

-

In separate reactions for COX-1 and COX-2, pre-incubate the enzyme with various concentrations of this compound.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction.

-

-

Measurement: Quantify the amount of PGE2 produced using an Enzyme Immunoassay (EIA) kit.

-

Calculation: Determine the IC50 value for the inhibition of each COX isoform.

This assay assesses the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the production of leukotrienes, another class of inflammatory mediators.

Principle: 5-LOX catalyzes the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). The assay can be performed by measuring the formation of the product or the consumption of oxygen.

Detailed Methodology:

-

Enzyme Preparation: Use a source of 5-LOX, such as porcine leukocytes or a recombinant human enzyme.

-

Assay Procedure:

-

Pre-incubate the 5-LOX enzyme with different concentrations of this compound.

-

Initiate the reaction by adding arachidonic acid.

-

-

Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

-

Calculation: Calculate the percentage of inhibition and determine the Ki or IC50 value.

Experimental Workflows and Logical Relationships

The evaluation of a compound's antioxidant and anti-inflammatory properties typically follows a hierarchical workflow, starting with in vitro screening assays and progressing to more complex cell-based and mechanistic studies.

Caption: A generalized workflow for the assessment of this compound's bioactivity.

Conclusion and Future Directions

This compound holds promise as a natural compound with significant antioxidant and anti-inflammatory potential. While direct quantitative data for this compound remains to be fully elucidated, the existing body of research on the closely related compound pomiferin and other isoflavonoids provides a strong rationale for its further investigation. The likely mechanisms of action, involving free radical scavenging and the modulation of the NF-κB and MAPK signaling pathways, offer multiple avenues for therapeutic intervention in diseases characterized by oxidative stress and inflammation.

Future research should focus on:

-

Quantitative Bioactivity Profiling: A systematic evaluation of this compound's IC50 values in a comprehensive panel of antioxidant and anti-inflammatory assays.

-

Mechanistic Elucidation: Detailed studies to confirm the inhibitory effects of this compound on the NF-κB and MAPK pathways, including the identification of specific molecular targets.

-

In Vivo Efficacy: Assessment of this compound's therapeutic potential in relevant animal models of inflammatory and oxidative stress-related diseases.

-

Structure-Activity Relationship (SAR) Studies: Comparison of the bioactivity of this compound with that of pomiferin and other related isoflavonoids to understand the contribution of specific structural features to their biological effects.

This in-depth technical guide serves as a starting point for these future investigations, providing the necessary background and methodological framework to advance our understanding of this compound's therapeutic potential.

References

Preliminary Cytotoxicity Screening of Isopomiferin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isopomiferin, a prenylated isoflavonoid, and its structural analogs have emerged as compounds of interest in cancer research due to their potential cytotoxic and anticancer properties.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways and workflows. The information is intended to aid researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic agent.

Data Presentation: Cytotoxicity of this compound and its Analogue Pomiferin

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its close structural analogue, pomiferin, across various cell lines. Lower IC50 values are indicative of greater cytotoxic potency.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |

| Pomiferin | Neuroblastoma | CHLA15 | 2 | [2] |

| Pomiferin | Neuroblastoma | LAN5 | 5 | [2] |

| Pomiferin | Breast Cancer | MCF-7 | 5.2 | [2][3] |

| Pomiferin | Glioma | - | 10 | [3] |

| Pomiferin | Renal Carcinoma | ACHN | 1.32 - 13.32 | [3] |

| Pomiferin | Lung Adenocarcinoma | NCI-H23 | 1.32 - 13.32 | [3] |

| Pomiferin | Prostate Carcinoma | PC-3 | 1.32 - 13.32 | [3] |

| Pomiferin | Breast Carcinoma | MDA-MB-231 | 1.32 - 13.32 | [3] |

| Pomiferin | Melanoma | LOX-IMVI | 1.32 - 13.32 | [3] |

| Pomiferin | Colon Carcinoma | - | 1.32 - 13.32 | [3] |

| This compound | Not specified | HEK-293 | Not cytotoxic at tested concentrations | [4] |

Note: One study indicated that this compound was not cytotoxic to human HEK293 and HepG2 cell lines at the tested concentrations.[4] In contrast, a separate study tested this compound for cytotoxicity in human embryonic kidney 293 (HEK-293) cell cultures at concentrations between 1 and 100 μg/ml for 24 hours.[4]

Experimental Protocols

Detailed methodologies for key experiments in the cytotoxicity screening of this compound are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.[5]

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 to 100 µg/ml) for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Following incubation, remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours to allow formazan formation.[5]

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a sigmoidal dose-response curve.

-

b) Resazurin Cell Viability Assay

This assay also measures cell viability through metabolic activity.

-

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., CHLA15 at 17,500 cells/well, LAN5 at 20,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.[6]

-

Drug Treatment: Treat the cells with the desired concentrations of this compound and incubate for 72 hours.[6]

-

Resazurin Addition: Add 10 µL of resazurin dye to each well and incubate for an additional 4 hours.[6]

-

Absorbance Measurement: Measure the absorbance at 450 nm with a correction at 600 nm using a microplate spectrophotometer.[6]

-

Apoptosis Assay (Apotracker Green/Zombie Violet)

This flow cytometry-based assay is used to quantify apoptotic cells.

-

Principle: Apotracker Green detects an active component of the apoptotic machinery, while Zombie Violet is a viability dye that distinguishes live from dead cells.

-

Protocol:

-

Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).[6]

-

Staining: Harvest the cells and stain them with Apotracker Green and Zombie Violet according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Apotracker Green positive) among the live cell population (Zombie Violet negative).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by this compound and a general workflow for its cytotoxicity screening.

References

- 1. Subtype-selective prenylated isoflavonoids disrupt regulatory drivers of MYCN-amplified cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Isopomiferin: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isopomiferin, a prenylated isoflavone naturally occurring in the Osage orange (Maclura pomifera), has emerged as a compound of significant interest in therapeutic research. Preliminary studies have revealed its potent anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its impact on key cellular signaling pathways. While much of the detailed mechanistic work has been conducted on its structural analog, pomiferin, this document will synthesize the available data for both compounds to provide a comprehensive preliminary understanding for research and development professionals.

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies, offering a comparative look at the efficacy of this compound and its related compounds across various biological assays.

Table 1: In Vitro Anti-Cancer Activity (IC50 Values)

| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |

| Pomiferin | Neuroblastoma | CHLA15 | 2 | [1] |

| Neuroblastoma | LAN5 | 5 | [1] | |

| Breast Cancer | MCF-7 | 5.2 | [1] | |

| Glioma | - | 10 | [1] | |

| Osajin | Neuroblastoma | CHLA15 | 14 | [1] |

| Neuroblastoma | LAN5 | 16 | [1] |

Note: Lower IC50 values indicate greater potency.

Core Mechanisms of Action

This compound and its analogs exert their biological effects through the modulation of multiple critical cellular signaling pathways. These pathways are central to processes such as cell proliferation, survival, inflammation, and apoptosis.

Anti-Cancer Mechanisms

The anti-cancer activity of this compound and pomiferin is multifaceted, involving the induction of various forms of programmed cell death and the inhibition of pro-survival signaling cascades.

-

Induction of Apoptosis, Ferroptosis, and Pyroptosis: Studies have demonstrated that pomiferin can induce apoptosis in a dose-dependent manner in neuroblastoma cell lines.[2] Beyond apoptosis, pomiferin has been shown to trigger other cell death pathways, including ferroptosis, characterized by iron-dependent lipid peroxidation, and pyroptosis.[2][3] This multi-pronged approach to inducing cell death is a promising strategy for overcoming resistance to conventional chemotherapies that primarily rely on apoptosis.[4]

-

Inhibition of MYCN: this compound and its structural analogs have been identified as potent, indirect inhibitors of the MYCN oncogene, which is often amplified in aggressive neuroblastomas.[2][5][6] They are believed to disrupt the MYCN transcriptional core module, leading to MYCN degradation.[2][5] This action is significant as MYCN has been traditionally considered an "undruggable" target.[5]

-

Modulation of the PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and is often deregulated in cancer.[7][8] Pomiferin has been shown to inhibit this pathway.[1] Specifically, pomiferin triacetate has been identified as a novel and highly specific mTOR inhibitor.[9] The inhibition of this pathway contributes to the anti-proliferative effects of these compounds.

-

Inhibition of STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion.[10][11] While direct studies on this compound are pending, related compounds have been shown to inhibit the STAT3 signaling pathway, suggesting a potential mechanism of action.[12]

Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases, including cancer. This compound and pomiferin exhibit significant anti-inflammatory properties.

-

Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] Pomiferin has been demonstrated to inhibit the activation of the NF-κB pathway in microglia, thereby reducing the production of pro-inflammatory mediators such as IL-6 and TNF-α.[13][14]

-

Activation of the Akt/Nrf2 Pathway: The Akt/Nrf2 pathway is a critical regulator of the cellular antioxidant response.[13] Pomiferin activates this pathway, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes.[13][14] This antioxidant effect helps to mitigate the oxidative stress that often accompanies inflammation.

Experimental Protocols

This section provides a summary of the methodologies used in the key experiments cited in this guide.

Cell Viability and Proliferation Assays

-

MTT Assay: To assess cell proliferation, cancer cells (e.g., PC3 human prostate cancer cells) are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., mangiferin, a related flavonoid) for different time intervals. Subsequently, MTT solution is added to each well, and the cells are incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assays

-

Annexin V-FITC/PI Double Staining: To quantify apoptosis, cells are treated with the compound of interest. After treatment, the cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension. After incubation in the dark, the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]

-

Caspase Activity Assays: The activation of caspases, key executioners of apoptosis, can be measured using colorimetric or fluorometric assay kits. Cells are treated with the compound, and cell lysates are prepared. The lysate is then incubated with a caspase-specific substrate conjugated to a chromophore or fluorophore. The cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified by measuring absorbance or fluorescence.[16]

Western Blot Analysis

-

Protein Expression Analysis: To determine the effect of the compound on the expression levels of specific proteins involved in signaling pathways (e.g., Akt, p-Akt, Nrf2, NF-κB, Bcl-2), cells are treated and then lysed. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its analogs, as well as a typical experimental workflow for its analysis.

Caption: this compound's multi-faceted anti-cancer mechanism of action.

Caption: this compound's dual anti-inflammatory and antioxidant mechanisms.

Caption: A generalized experimental workflow for studying this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 6. Subtype-selective prenylated isoflavonoids disrupt regulatory drivers of MYCN-amplified cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of pomiferin triacetate as a novel mTOR and translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential silencing of STAT3 isoforms leads to changes in STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of Multiple Apoptotic Pathways in Human Nasopharyngeal Carcinoma Cells by the Prenylated Isoflavone, Osajin - PMC [pmc.ncbi.nlm.nih.gov]